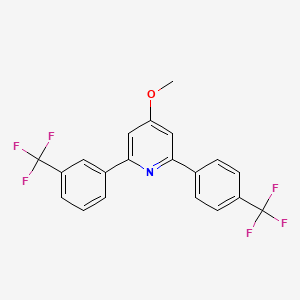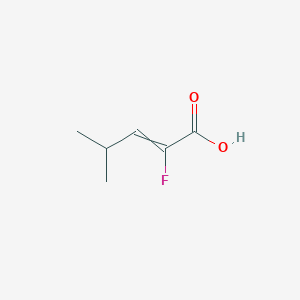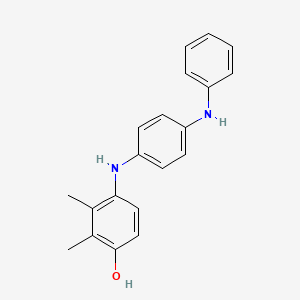
4-(4-Anilinoanilino)-2,3-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Anilinoanilino)-2,3-dimethylphenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an aniline group attached to a dimethylphenol moiety, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Anilinoanilino)-2,3-dimethylphenol typically involves the reaction of 4-nitroaniline with 2,3-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an aniline group . The reaction conditions often include a temperature range of 50-80°C and a pressure of 1-2 atm.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to hydrogenation under controlled temperature and pressure conditions. The product is subsequently purified using techniques such as recrystallization or chromatography to obtain high purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Anilinoanilino)-2,3-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenolic and aniline groups, using reagents such as halogens (Cl2, Br2) or sulfonyl chlorides (SO2Cl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst, sulfonyl chlorides in pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
4-(4-Anilinoanilino)-2,3-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein binding interactions.
Industry: Utilized in the production of dyes, pigments, and as an antioxidant in polymer manufacturing.
Mechanism of Action
The mechanism of action of 4-(4-Anilinoanilino)-2,3-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Anilinoanilino)-2-methylphenol
- 4-(4-Anilinoanilino)-4-oxobutanoic acid
- 2-(4-Anilinoanilino)-3-chloronaphthoquinone
Uniqueness
4-(4-Anilinoanilino)-2,3-dimethylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for various applications in research and industry .
Properties
CAS No. |
112077-75-5 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-(4-anilinoanilino)-2,3-dimethylphenol |
InChI |
InChI=1S/C20H20N2O/c1-14-15(2)20(23)13-12-19(14)22-18-10-8-17(9-11-18)21-16-6-4-3-5-7-16/h3-13,21-23H,1-2H3 |
InChI Key |
JGYAFLYSCPKLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


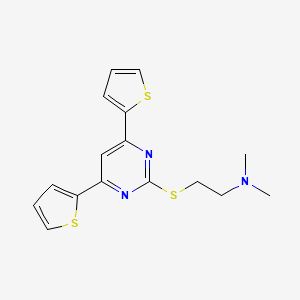
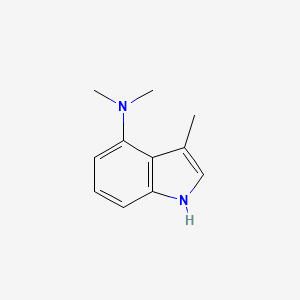

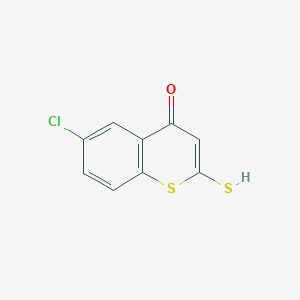
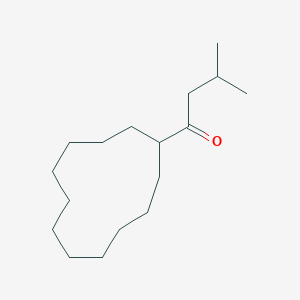
![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)
![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
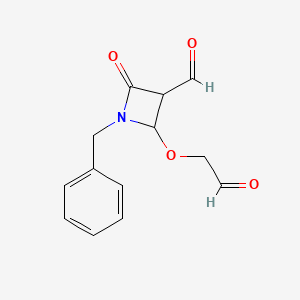
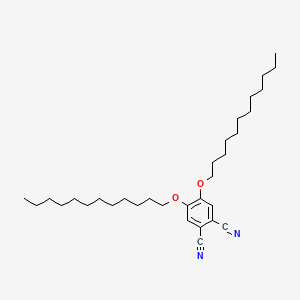
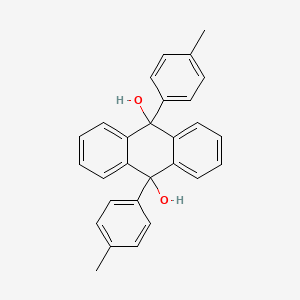

![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)
